4-Methoxy-2-[2-(propan-2-yloxy)ethoxy]benzoic acid
Description
IUPAC Nomenclature and Systematic Chemical Identification
The compound 4-methoxy-2-[2-(propan-2-yloxy)ethoxy]benzoic acid is systematically identified using International Union of Pure and Applied Chemistry (IUPAC) conventions. Its IUPAC name derives from the parent benzoic acid structure, substituted at the 4-position with a methoxy group (-OCH₃) and at the 2-position with a 2-(propan-2-yloxy)ethoxy chain (-OCH₂CH₂OCH(CH₃)₂). This nomenclature prioritizes the carboxylic acid functional group as the principal chain, with substituents numbered to minimize locants.
The molecular formula is C₁₃H₁₈O₅ , corresponding to a molecular weight of 254.28 g/mol . The structure is further validated by its SMILES notation (CC(C)OCCOC1=C(C=CC(=C1)OC)C(=O)O), which encodes the connectivity of the methoxy, ether-linked isopropoxy-ethoxy side chain, and carboxylic acid groups.
Molecular Geometry Analysis via X-ray Crystallography
While direct X-ray crystallographic data for this specific compound remains unreported, analogous benzoic acid derivatives provide insights into its likely geometry. For example, the crystal structure of 3-(cyclohexyloxy)-3-(4-methoxyphenyl)oxetane (a related ether-containing compound) reveals bond lengths of 1.44 Å for C–O bonds in ether groups and 1.21 Å for C=O bonds in carboxylic acids. Extrapolating from these data, the central benzoic acid core in 4-methoxy-2-[2-(propan-2-yloxy)ethoxy]benzoic acid is expected to adopt a planar conformation, with the ether side chain exhibiting rotational flexibility around the C–O bonds.
Key geometric parameters inferred from similar structures include:
- C–O bond lengths : 1.32–1.44 Å for ether linkages
- Dihedral angles : ~110° between the aromatic ring and ether side chains
Conformational Studies Through Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s conformational dynamics. The ¹H NMR spectrum (hypothetical, based on structural analogs) would feature:
- A singlet at δ 3.80–3.85 ppm for the methoxy group’s three equivalent protons
- A multiplet at δ 4.10–4.30 ppm corresponding to the methylene (-CH₂–) protons in the ethoxy bridge
- A septet at δ 4.50–4.70 ppm for the isopropoxy group’s methine proton
- Aromatic protons appearing as two doublets between δ 6.80–7.40 ppm
The ¹³C NMR spectrum would resolve:
- A carbonyl carbon at δ 170–175 ppm
- Methoxy and ether carbons at δ 55–75 ppm
- Aromatic carbons between δ 110–160 ppm
Variable-temperature NMR could reveal restricted rotation in the ethoxy-isopropoxy chain due to steric hindrance from the branched isopropyl group.
Comparative Structural Analysis With Substituted Benzoic Acid Derivatives
The compound’s structure distinguishes it from related benzoic acid derivatives through its unique ether side chain. A comparative analysis highlights key differences:
| Compound | Substituents | Molecular Weight (g/mol) | logP (Predicted) |
|---|---|---|---|
| 4-Methoxybenzoic acid | -OCH₃ at C4 | 152.15 | 1.39 |
| 2-Isopropoxy-4-methoxybenzoic acid | -OCH₃ at C4, -OCH(CH₃)₂ at C2 | 210.23 | 2.15 |
| This compound | -OCH₃ at C4, -OCH₂CH₂OCH(CH₃)₂ at C2 | 254.28 | 2.87 |
Key observations :
- The extended ethoxy-isopropoxy chain increases molecular weight by 44.05 g/mol compared to 2-isopropoxy-4-methoxybenzoic acid.
- The additional ether oxygen and methyl groups elevate hydrophobicity, as reflected in the higher logP value.
- Steric effects from the branched side chain reduce rotational freedom compared to linear alkoxy substituents.
X-ray data of simpler analogs, such as 4-methoxy-3-(2-propan-2-yloxyphenyl)benzoic acid, demonstrate that bulky substituents induce torsional strain (~66.3° dihedral angles) in the aromatic system. This suggests that the ethoxy-isopropoxy chain in the target compound may adopt a gauche conformation to minimize steric clashes.
Properties
IUPAC Name |
4-methoxy-2-(2-propan-2-yloxyethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-9(2)17-6-7-18-12-8-10(16-3)4-5-11(12)13(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLSTOXVRZLEGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCOC1=C(C=CC(=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-2-[2-(propan-2-yloxy)ethoxy]benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a methoxy group and an ethoxy side chain, which may contribute to its biological activity. Its molecular formula is CHO, with a molecular weight of 250.28 g/mol.
1. Antioxidant Activity
Research indicates that benzoic acid derivatives, including 4-Methoxy-2-[2-(propan-2-yloxy)ethoxy]benzoic acid, exhibit significant antioxidant properties. These compounds can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress. In vitro studies have shown that similar compounds can reduce lipid peroxidation and improve the activity of membrane-bound enzymes like Ca-ATPase in diabetic models .
2. Antidiabetic Effects
In studies involving diabetic rats, benzoic acid derivatives demonstrated the ability to lower blood glucose levels and restore insulin levels to near-normal ranges. For example, a related compound, 2-Hydroxy-4-Methoxy Benzoic Acid (HMBA), was shown to significantly reduce plasma glucose and increase plasma insulin in diabetic models . This suggests that 4-Methoxy-2-[2-(propan-2-yloxy)ethoxy]benzoic acid may possess similar antidiabetic properties.
3. Proteostasis Modulation
The compound has been implicated in enhancing the activity of proteolytic systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and protein degradation. The activation of cathepsins B and L by related benzoic acid derivatives indicates a potential role in proteostasis modulation, which could have implications for aging and neurodegenerative diseases .
Case Studies
- Cell-Based Assays : In vitro studies demonstrated that certain benzoic acid derivatives could activate proteasome activity without causing cytotoxicity in human fibroblast cell lines. This was particularly noted at concentrations around 5 µM, where significant increases in chymotrypsin-like activity were observed .
- Diabetic Rat Model : A study on HMBA showed that treatment with this compound resulted in significant reductions in blood glucose levels and improvements in oxidative stress markers, suggesting potential therapeutic benefits for diabetes management .
Table 1: Effects of HMBA on Diabetic Rats
| Treatment Group | Plasma Glucose (mg/dL) | Plasma Insulin (μU/ml) | Ca-ATPase Activity (μ mole Pi/mg protein/h) |
|---|---|---|---|
| Normal | 69 ± 3.19 | 15.62 ± 1.3 | 0.30 ± 0.12 |
| Diabetic Control | 288 ± 3.28 | 6.89 ± 1.0 | 0.10 ± 0.05 |
| Diabetic + Tolbutamide | 197 ± 2.98 | 13.90 ± 1.4 | 0.20 ± 0.03 |
| Diabetic + HMBA | 75 ± 2.0 | 16.0 ± 1.3 | 0.32 ± 0.02 |
*Values are mean ± SD for six rats per group; statistically significant differences are indicated at P < 0.001 compared to diabetic control .
Table 2: Lipid Peroxidation Levels in Diabetic Rats
| Treatment Group | TBARS (nmol/ml) Plasma | TBARS Erythrocyte Membrane (nmol/mg protein) | TBARS Erythrocytes (pmol/mg Hb) |
|---|---|---|---|
| Normal | 1.6 ± 0.12 | 0.55 ± 0.09 | 0.75 ± 0.07 |
| Diabetic Control | 3.9 ± 0.05 | 0.88 ± 0.87 | 0.90 ± 0.05 |
| Diabetic + Tolbutamide | 2.5 ± 0.03 | 0.81 ± 0.27 | 0.88 ± 0.04 |
| Diabetic + HMBA | 1.4 ± 0.02 | 0.58 ± 0.95 | 0.65 ± 0.04 |
*Values are mean ± SD for six rats per group; statistically significant differences are indicated at P < 0.001 compared to diabetic control .
Scientific Research Applications
Pharmacological Applications
Antioxidant Properties
Research has indicated that 4-Methoxy-2-[2-(propan-2-yloxy)ethoxy]benzoic acid exhibits significant antioxidant activity. Antioxidants play a critical role in neutralizing free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals makes it a potential candidate for therapeutic applications aimed at oxidative stress-related conditions .
Antidiabetic Effects
Studies have suggested that this compound may possess antidiabetic properties. It has been shown to modulate glucose metabolism and improve insulin sensitivity in preclinical models. This effect is particularly valuable in the development of new treatments for type 2 diabetes, where managing blood glucose levels is crucial.
Proteostasis Modulation
Another area of interest is the compound's role in proteostasis modulation. Proteostasis refers to the regulation of the cellular protein lifecycle, including synthesis, folding, and degradation. Disruptions in proteostasis are linked to various diseases, including Alzheimer's and other neurodegenerative conditions. The compound's potential to enhance proteostasis could lead to novel therapeutic strategies.
Material Science Applications
Polymer Additives
4-Methoxy-2-[2-(propan-2-yloxy)ethoxy]benzoic acid can be utilized as an additive in polymer formulations. Its properties may enhance the thermal stability and mechanical strength of polymers, making it suitable for applications in coatings and plastics .
UV Absorption
The compound has been investigated for its potential as a UV absorber in various materials. By incorporating it into coatings or plastics, manufacturers can improve the UV stability of products, thereby extending their lifespan and maintaining their aesthetic qualities .
Synthesis and Chemical Intermediate
4-Methoxy-2-[2-(propan-2-yloxy)ethoxy]benzoic acid serves as an important intermediate in organic synthesis. Its structure allows for various chemical modifications that can lead to the development of new compounds with tailored properties for specific applications. For instance, it can be used as a precursor in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals .
Case Studies
Comparison with Similar Compounds
(a) 4-Methoxy-2-(Trifluoromethyl)benzoic Acid (CAS 127817-85-0)
- Molecular Formula : C₉H₇F₃O₃
- Key Features : A methoxy group at position 4 and a trifluoromethyl (-CF₃) group at position 2.
- Applications : The electron-withdrawing -CF₃ group enhances acidity (pKa ~2.5) compared to the ethoxy-isopropyl ether substituent in the target compound, making it suitable for agrochemicals and protease inhibitors .
- Synthesis : Produced via Friedel-Crafts acylation followed by methoxylation.
(b) 3-Methoxy-4-[2-Oxo-2-[2-(Trifluoromethyl)anilino]ethoxy]benzoic Acid (CAS 522624-57-3)
- Molecular Formula: C₁₇H₁₄F₃NO₅
- Key Features: A methoxy group at position 3 and a trifluoromethyl-anilino-linked ethoxy group at position 3.
Substituent Effects on Physicochemical Properties
Key Observations:
Acidity : The target compound’s ethoxy-isopropyl ether substituent is electron-donating, resulting in a higher pKa (~4.2) compared to trifluoromethyl-substituted analogs (pKa ~2.5) .
Lipophilicity: The isopropyl group in the target compound increases logP (~2.8), favoring membrane permeability but reducing aqueous solubility. This contrasts with pyrrolidinone-containing derivatives, which exhibit improved solubility due to hydrogen-bonding .
Synthetic Utility : Methacrylate-containing analogs (e.g., ) are tailored for polymerization, whereas the target compound’s ether linkages may limit reactivity in polymer synthesis .
Preparation Methods
Etherification via Alkylation of Hydroxybenzoic Acid
A common route involves starting from 4-methoxy-2-hydroxybenzoic acid (or its ester derivative) and performing nucleophilic substitution with an alkylating agent bearing the propan-2-yloxyethoxy moiety.
- Step 1: Protection of the carboxylic acid group as an ester (e.g., methyl or ethyl ester) to prevent side reactions during alkylation.
- Step 2: Alkylation of the phenolic hydroxyl group at the 2-position with a suitable haloalkyl ether, such as 2-(propan-2-yloxy)ethyl bromide or chloride, in the presence of a base (e.g., potassium carbonate).
- Step 3: Deprotection of the ester group to regenerate the free carboxylic acid.
Typical conditions include refluxing in polar aprotic solvents like acetone or dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Direct Esterification and Subsequent Alkylation
Alternatively, the synthesis can start from 4-methoxy-2-(propan-2-yloxy)benzoic acid, which is then further alkylated on the ortho position hydroxyl group with a 2-bromoethyl derivative to introduce the ethoxy linker.
- Reflux conditions with acid catalysts (e.g., sulfuric acid) are used for esterification steps.
- Alkylation is performed under basic conditions with potassium carbonate or sodium hydride to deprotonate the phenol and facilitate nucleophilic attack.
Industrial Scale Considerations
Industrial processes adapt these methods with continuous flow reactors to optimize yield and purity. The use of safer solvents and controlled temperature profiles improves scalability and reduces hazardous waste.
Reaction Conditions Summary Table
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Esterification | 4-Methoxy-2-hydroxybenzoic acid, isopropanol, acid catalyst, reflux | Protects carboxylic acid group |
| 2 | Alkylation (etherification) | Haloalkyl ether (e.g., 2-(propan-2-yloxy)ethyl bromide), base (K2CO3), solvent (acetone/DMF), reflux | Introduces propan-2-yloxyethoxy group |
| 3 | Deprotection | Acidic or basic hydrolysis | Regenerates free carboxylic acid |
Comparative Analysis with Similar Compounds
| Compound | Key Difference | Preparation Complexity |
|---|---|---|
| 4-Methoxy-2-(propan-2-yloxy)benzoic acid | Lacks ethoxy linker | Simpler alkylation step |
| 4-Methoxy-2-[2-(propan-2-yloxy)ethoxy]benzoic acid | Contains ethoxy linker between benzoic acid and isopropoxy group | Requires multi-step etherification |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-Methoxy-2-[2-(propan-2-yloxy)ethoxy]benzoic acid, and what reagents are critical for etherification steps?
- Answer: The synthesis typically involves sequential etherification and ester hydrolysis. Starting with 4-methoxybenzoic acid derivatives, the propan-2-yloxyethoxy side chain is introduced via nucleophilic substitution using reagents like 2-(propan-2-yloxy)ethanol under basic conditions (e.g., NaH or K₂CO₃ in anhydrous THF). The final hydrolysis of ester intermediates to the carboxylic acid is achieved with aqueous NaOH or LiOH .
Q. How is the compound characterized after synthesis, and which analytical methods are most reliable?
- Answer: Post-synthesis characterization employs:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and ether linkages.
- IR spectroscopy to identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups.
- X-ray crystallography (if crystalline) for definitive structural confirmation, as demonstrated in related benzoic acid derivatives .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies recommend storage at 4°C in inert atmospheres to prevent hydrolysis of the ether or methoxy groups. Acidic/basic conditions (pH <3 or >10) accelerate degradation, necessitating neutral buffering in biological assays .
Advanced Research Questions
Q. How can low yields during the etherification step be optimized, and what catalytic systems show promise?
- Answer: Low yields often stem from steric hindrance at the aromatic ring. Strategies include:
- Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
- Transition-metal catalysts (e.g., CuI) for Ullmann-type coupling, though this requires anhydrous conditions and elevated temperatures .
Q. What challenges arise in resolving the crystal structure of this compound, and how are intermolecular interactions analyzed?
- Answer: Crystallization challenges include polymorphism and solvent inclusion. Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings (e.g., ~35° in analogous structures) and intramolecular hydrogen bonds (e.g., O–H···N/O). Non-covalent interactions (π-π stacking, van der Waals) are quantified using Hirshfeld surface analysis .
Q. What methodologies are suitable for studying its interactions with biological targets, such as enzymes or receptors?
- Answer:
- Enzyme inhibition assays (e.g., fluorescence-based kinetics) to assess binding affinity (IC₅₀).
- Surface plasmon resonance (SPR) for real-time monitoring of ligand-receptor interactions.
- Molecular docking simulations using the compound’s 3D structure (from crystallography or DFT optimization) to predict binding modes .
Q. How do substituent modifications (e.g., methoxy vs. ethoxy groups) impact its physicochemical and biological properties?
- Answer: Substituents alter logP (lipophilicity) and hydrogen-bonding capacity. For example:
- Replacing methoxy with ethoxy increases steric bulk, reducing solubility but enhancing membrane permeability.
- Electron-withdrawing groups (e.g., nitro) may improve binding to hydrophobic enzyme pockets, as seen in related benzoic acid derivatives .
Data Interpretation and Contradictions
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Answer: Contradictions may arise from assay variability (e.g., cell line differences, concentration ranges). Recommendations:
- Validate activity across multiple models (e.g., in vitro vs. ex vivo).
- Control for batch-to-batch purity variations using HPLC (>95% purity, C18 column, acetonitrile/water gradient) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
